3-Amino-4-(ethylamino)benzonitrile
Overview
Description
3-Amino-4-(ethylamino)benzonitrile is an organic compound with the molecular formula C9H11N3 and a molecular weight of 161.21 g/mol . It is characterized by the presence of an amino group, an ethylamino group, and a benzonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(ethylamino)benzonitrile typically involves the reaction of 3-nitrobenzonitrile with ethylamine under specific conditions. The nitro group is reduced to an amino group, and the ethylamine reacts with the aromatic ring to form the ethylamino group . The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(ethylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-4-(ethylamino)benzonitrile is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(ethylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and ethylamino groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The nitrile group may also participate in reactions that modify the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(methylamino)benzonitrile: Similar structure but with a methyl group instead of an ethyl group.
3-Amino-4-(dimethylamino)benzonitrile: Contains two methyl groups attached to the amino group.
3-Amino-4-(propylamino)benzonitrile: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
3-Amino-4-(ethylamino)benzonitrile is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
3-amino-4-(ethylamino)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5,12H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLUSMYQBHWGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397235 | |
Record name | 3-amino-4-(ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143174-02-1 | |
Record name | 3-amino-4-(ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-(ethylamino)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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